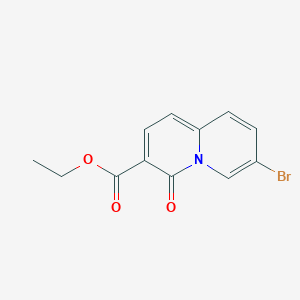
ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate typically involves the bromination of a quinolizine derivative followed by esterification. One common method includes the reaction of anthranilic acid derivatives with bromine under controlled conditions . The reaction is carried out in a solvent such as acetic acid, and the temperature is maintained to ensure the selective bromination of the desired position on the quinolizine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinolizine derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing
生物活性
Ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate (EBOC) is a compound of interest in medicinal chemistry due to its notable biological activities, particularly as an antibacterial agent. This article explores the synthesis, structure-activity relationships, and various biological effects of EBOC, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
EBOC has the molecular formula C₁₂H₁₀BrNO₃ and is characterized by its quinolizine core structure, which includes a bromine atom at the 7-position. This substitution is crucial as it enhances the compound's reactivity and biological activity, making it a candidate for further pharmacological exploration.
Synthesis of EBOC
The synthesis of EBOC typically involves several steps:
- Bromination : A quinolizine derivative undergoes bromination.
- Esterification : The brominated compound is then esterified to form EBOC.
These synthetic routes allow for the production of EBOC in sufficient quantities for biological testing and potential therapeutic applications.
Antibacterial Properties
EBOC exhibits significant antibacterial activity. Its mechanism involves interaction with bacterial enzymes, inhibiting their function and ultimately leading to bacterial cell death. Studies have shown that EBOC can effectively target various strains of bacteria, demonstrating its potential as a new antibiotic agent .
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of EBOC has revealed several key insights:
- Bromine Substitution : The presence of the bromine atom is associated with enhanced antibacterial potency compared to non-brominated analogs.
- Carboxylate Group : The ethyl carboxylate moiety contributes to the compound's solubility and bioavailability, which are critical for its efficacy in vivo .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how EBOC stands out among related compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 4-oxo-4H-quinolizine-3-carboxylate | 0.92 | Lacks bromine substitution; broader antibacterial scope |
| Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate | 0.85 | Different bicyclic structure; less potent as antibiotic |
| Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | 0.92 | Contains a formyl group; potential for different reactivity |
| Methyl indolizine-7-carboxylate | 0.69 | Indole structure; different biological activity profile |
The unique presence of bromine in EBOC significantly influences its reactivity and biological properties compared to these similar compounds, making it a distinctive candidate for further exploration in medicinal chemistry.
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential of EBOC:
- Antimicrobial Activity : In vitro studies demonstrated that EBOC has potent activity against multi-drug-resistant bacterial strains, suggesting its utility in treating infections that are difficult to manage with existing antibiotics .
- Potential Anti-inflammatory Effects : Preliminary investigations indicate that derivatives of EBOC may exhibit anti-inflammatory properties, although further research is necessary to confirm these findings and elucidate the underlying mechanisms .
属性
IUPAC Name |
ethyl 7-bromo-4-oxoquinolizine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-5-9-4-3-8(13)7-14(9)11(10)15/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZOCSVCKMHBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C=CC(=CN2C1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














